Product packaging for 5-Oxopentane-1,1-diyl diacetate(Cat. No.:CAS No. 142564-05-4)

5-Oxopentane-1,1-diyl diacetate

Cat. No.: B12557531
CAS No.: 142564-05-4
M. Wt: 202.20 g/mol
InChI Key: QREFRHPMXADUMB-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Natural Product Synthesis

5-Oxopentane-1,1-diyl diacetate belongs to the class of compounds known as geminal diacetates, or acylals. This functional group, characterized by two acetate (B1210297) groups attached to the same carbon atom, is a protected form of an aldehyde. In this specific molecule, the geminal diacetate is located at one end of a five-carbon chain, with a ketone functional group at the other end (position 5). The presence of two distinct carbonyl functionalities, one protected and one free, makes this compound a potentially valuable building block in organic synthesis.

The strategic use of protecting groups is a cornerstone of modern synthetic organic chemistry, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. Geminal diacetates are recognized for their stability in neutral and basic conditions, providing a robust shield for aldehydes against a variety of reagents. tandfonline.com Their utility is further enhanced by the relative ease of their removal, typically under acidic conditions, to regenerate the parent aldehyde. tandfonline.com

While direct applications of this compound in the total synthesis of natural products are not extensively documented in mainstream literature, its structural motif is relevant. The ability to differentiate between two carbonyl groups within a single molecule is a common challenge in the synthesis of complex natural products. Compounds like this compound represent a synthetic intermediate that could, in principle, allow for selective reactions at the ketone position, followed by deprotection and subsequent manipulation of the aldehyde.

Nomenclature and Structural Representation in Scholarly Literature

The systematic IUPAC name for the compound is this compound. This name precisely describes a five-carbon (pentane) chain where the first carbon is bonded to two acetate groups (-OCOCH₃) and the fifth carbon is a ketone (oxo).

An alternative, though less common, representation could be as the diacetate of 5-oxopentanal hydrate. This highlights its origin from the corresponding aldehyde, 5-oxopentanal.

It is crucial to distinguish this compound from its isomers, which may have similar names but different structural arrangements and, consequently, different chemical properties. For instance, 2-Oxopentane-1,5-diyl diacetate refers to a compound with a ketone at the second carbon and acetate groups at the first and fifth carbons. Another related compound found in chemical databases is 4-Oxopent-2-ene-1,5-diyl diacetate , which contains a carbon-carbon double bond in its backbone. nih.gov

The natural product Catathelasmol C has been mentioned in connection with this chemical space; however, a direct structural relationship or its identity as this compound is not established in the available scientific literature. The elucidation of the exact structure of novel natural products is a complex process and requires extensive spectroscopic analysis.

Historical Development of Research on this compound

Specific research focusing exclusively on this compound is limited. Its historical context is therefore best understood by examining the broader development of research into geminal diacetates as a functional group.

The preparation of geminal diacetates from aldehydes and acetic anhydride (B1165640) has been a known transformation for many decades. Early methods often relied on strong acid catalysts. tandfonline.com Over the years, research has focused on developing milder and more efficient catalytic systems to improve yields and broaden the substrate scope. A significant body of literature describes the use of various Lewis acids and solid-supported catalysts for the synthesis of acylals. tandfonline.comresearchgate.net

The primary motivation for this research has been the utility of geminal diacetates as protecting groups for aldehydes. Their stability and selective deprotection have made them a valuable tool in multi-step organic synthesis. While the general methodology for creating geminal diacetates is well-established, the specific synthesis and characterization of this compound are not prominently featured in dedicated research articles. Its existence is more as a theoretical intermediate or a member of a broader class of compounds rather than a target of specific synthetic campaigns or biological investigations. The study of such bifunctional molecules often remains in the realm of fundamental organic chemistry, providing insights into reactivity and selectivity, rather than being the subject of large-scale historical research trends.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O5 B12557531 5-Oxopentane-1,1-diyl diacetate CAS No. 142564-05-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142564-05-4

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

(1-acetyloxy-5-oxopentyl) acetate

InChI

InChI=1S/C9H14O5/c1-7(11)13-9(14-8(2)12)5-3-4-6-10/h6,9H,3-5H2,1-2H3

InChI Key

QREFRHPMXADUMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCC=O)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for 5 Oxopentane 1,1 Diyl Diacetate

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer the advantage of high selectivity under mild reaction conditions, often leveraging the inherent properties of enzymes to achieve specific chemical transformations that are challenging to accomplish with traditional chemical reagents.

A key strategy in the synthesis of related chiral compounds involves the use of lipases for the site-selective acetylation of polyol precursors. In a notable example, the chemoenzymatic synthesis of catathelasmol E, which is (R)-1,2,5-pentanetriol-1,5-diacetate, a precursor to a constitutional isomer of 5-Oxopentane-1,1-diyl diacetate, has been demonstrated. nih.gov The process begins with (R)-pentane-1,2,5-triol, which is treated with vinyl acetate (B1210297) in the presence of Candida antarctica lipase (B570770) B (Novozym 435). nih.gov This enzymatic acetylation exhibits remarkable site-selectivity, preferentially acetylating the primary hydroxyl groups at the C-1 and C-5 positions over the secondary hydroxyl group at the C-2 position. nih.gov

The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature, yielding the desired 1,5-diacetate in quantitative amounts. nih.gov This high degree of regioselectivity is a significant advantage of using a lipase catalyst. dissertation.com

Table 1: Lipase-Catalyzed Site-Selective Acetylation of (R)-pentane-1,2,5-triol

SubstrateEnzymeAcyl DonorSolventProductYield
(R)-pentane-1,2,5-triolCandida antarctica lipase BVinyl acetateTHF(R)-1,2,5-Pentanetriol-1,5-diacetateQuantitative

The synthesis of enantiomerically pure compounds often relies on strategies that introduce chirality at an early stage. For precursors to this compound, such as (R)-pentane-1,2,5-triol, the chirality can be sourced from the chiral pool. For instance, D-glutamic acid, a readily available and inexpensive starting material, can be converted to the key intermediate (R)-pentane-1,2,5-triol. nih.gov This transformation involves a van Slyke deamination followed by reduction. nih.gov

Lipases are also widely employed in the kinetic resolution of racemic alcohols and their corresponding acetates. dissertation.comnih.gov This technique relies on the enzyme's ability to selectively acylate or hydrolyze one enantiomer of a racemic mixture at a much higher rate than the other. dissertation.com For example, lipases from various sources such as Pseudomonas and Candida species are effective catalysts for the kinetic resolution of a wide range of chiral compounds. youtube.com While a direct lipase-catalyzed resolution to produce a chiral precursor for this compound is not explicitly detailed, the general applicability of this method suggests its potential in resolving a suitable racemic intermediate. dissertation.comnih.gov

Chemical Oxidation Pathways for Carbonyl Introduction

The introduction of the ketone functionality is a critical step in the synthesis of this compound. This is typically achieved through the oxidation of a secondary alcohol precursor.

The oxidation of a hydroxyl group to a ketone can be accomplished using various chromium(VI)-based reagents. In the synthesis of 2-oxopentane-1,5-diyl diacetate, a constitutional isomer of the target compound, dichromic acid is used to oxidize the secondary alcohol of (R)-1,2,5-pentanetriol-1,5-diacetate. nih.gov The reaction is carried out by adding an aqueous solution of dichromic acid to a solution of the diacetate in diethyl ether at 0°C, followed by stirring at room temperature. nih.gov This method provides the corresponding keto diacetate in good yield. nih.gov

Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a classic method for the oxidation of secondary alcohols to ketones. acs.orgncert.nic.in The reaction is typically rapid and high-yielding. ncert.nic.in Given that dichromic acid is formed in situ in the Jones reagent, the principles of Jones oxidation are directly applicable here. The acidic nature of the reagent is generally compatible with ester functionalities. acs.org

Table 2: Dichromic Acid Oxidation of a Precursor Diacetate

SubstrateOxidizing AgentSolventProductYield
(R)-1,2,5-Pentanetriol-1,5-diacetateDichromic acidDiethyl ether2-Oxopentane-1,5-diyl diacetate78%

A variety of other oxidative methods are available for the conversion of alcohols to ketones and for the synthesis of keto esters, which are structurally related to the target compound. These methods offer alternatives to chromium-based reagents, some of which are considered more environmentally benign.

Alternative oxidizing agents for the conversion of secondary alcohols to ketones include:

Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) : These are milder versions of chromium-based oxidants.

Dess-Martin periodinane (DMP) : A hypervalent iodine reagent that offers mild conditions and high selectivity.

Swern oxidation : Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base.

For the synthesis of keto esters from other precursors, methods such as the oxidative cleavage of β-keto esters using reagents like Oxone® have been reported. nih.gov

Synthesis from Olefinic Diacetates (e.g., hex-5-ene-1,1-diyl diacetate)

The synthesis of this compound from an olefinic precursor such as hex-5-ene-1,1-diyl diacetate is theoretically plausible through the oxidative cleavage of the carbon-carbon double bond. The most common method for this transformation is ozonolysis.

In a typical ozonolysis reaction, the alkene is treated with ozone (O₃) at low temperature, followed by a work-up step that determines the final product. A reductive work-up, commonly using dimethyl sulfide (B99878) (DMS) or zinc and acetic acid, would cleave the double bond and yield two carbonyl compounds. In the case of hex-5-ene-1,1-diyl diacetate, ozonolysis with a reductive work-up would be expected to yield this compound and formaldehyde.

While this represents a viable synthetic strategy in principle, specific examples of the ozonolysis of hex-5-ene-1,1-diyl diacetate or similar geminal diacetoxyalkenes to produce this compound are not prominently documented in the reviewed scientific literature. The general reactivity of alkenes in ozonolysis is well-established, but the application to this specific substrate remains to be detailed.

Derivations from Biomass-Derived Feedstocks (e.g., levoglucosenone (B1675106) derivatives)

The synthesis of this compound from biomass is conceptually rooted in the conversion of platform chemicals derived from renewable feedstocks. A key and highly versatile platform chemical obtainable from the degradation of cellulose (B213188) is levulinic acid (4-oxopentanoic acid). acs.org The proposed synthetic pathway to this compound from levulinic acid involves a two-step process: the selective reduction of the carboxylic acid group to an aldehyde, followed by the formation of the geminal diacetate.

Step 1: Selective Reduction of Levulinic Acid to 4-Oxopentanal (B105764)

The initial and crucial step is the selective reduction of the carboxylic acid functionality in levulinic acid to yield 4-oxopentanal, while preserving the ketone group. The direct reduction of carboxylic acids to aldehydes is a challenging transformation, as aldehydes are typically more reactive than their parent carboxylic acids and are easily over-reduced to alcohols. oup.com However, several modern synthetic methods have been developed to achieve this selective conversion under mild conditions.

One such approach involves catalytic hydrosilylation. The use of a catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can facilitate the reaction of a carboxylic acid with a silane (B1218182) (e.g., a tertiary silane) to form a disilyl acetal. This intermediate can then be hydrolyzed under acidic conditions to furnish the desired aldehyde. acs.org This method is notable for its low catalyst loadings and mild reaction temperatures (typically room temperature). acs.org Another strategy employs visible light photoredox catalysis, which allows for the direct reduction of carboxylic acids to aldehydes using a hydrosilane, proceeding through single electron transfer and hydrogen atom transfer steps under mild conditions. rsc.org Transition metal catalysts, such as those based on nickel, have also been developed for the selective reduction of carboxylic acids to aldehydes, utilizing a silane reductant and an activator like dimethyl dicarbonate. acs.org

These methods offer high chemoselectivity, which is essential for substrates like levulinic acid that contain another reducible functional group (a ketone). The resulting intermediate, 4-oxopentanal, is a valuable bifunctional molecule in its own right, serving as a precursor in various synthetic applications.

Step 2: Formation of this compound from 4-Oxopentanal

The second step involves the reaction of 4-oxopentanal with acetic anhydride to form the target geminal diacetate, this compound. This type of reaction, the formation of a gem-diacetate from an aldehyde, is a well-established transformation in organic synthesis. It is typically catalyzed by an acid. ncert.nic.in

The reaction proceeds by the acid-catalyzed addition of acetic anhydride to the aldehyde carbonyl group. A variety of acid catalysts can be employed, ranging from traditional mineral acids to solid acid catalysts, which offer advantages in terms of ease of separation and recyclability. The choice of catalyst can significantly influence the reaction rate and yield.

Optimization of Reaction Conditions and Yields in Academic Synthesis of this compound

The academic synthesis of this compound, and geminal diacetates in general, has been the subject of optimization studies to improve yields and reaction efficiency. The key reaction is the conversion of an aldehyde, in this case, 4-oxopentanal, to the corresponding gem-diacetate using acetic anhydride. Research has focused on the selection of catalysts, reaction times, and conditions to maximize the product yield.

A variety of catalysts have been explored for the synthesis of gem-diacetates from aldehydes. These include Lewis acids and solid acid catalysts. For instance, gallium(III) chloride has been shown to be an efficient catalyst for this transformation under solvent-free conditions, leading to excellent yields. researchgate.net Other catalytic systems that have been successfully employed for the acylation of aldehydes include lithium tetrafluoroborate, which provides a mild and effective method for preparing allylic gem-diacetates. rsc.org The use of solid-supported catalysts, such as silica-supported boron sulfonic acid, offers the advantages of being easily recoverable and reusable. oup.com

The optimization of reaction conditions often involves a systematic study of parameters such as catalyst loading, temperature, and reaction time. The goal is to find the optimal balance that leads to high conversion of the starting aldehyde and high selectivity for the desired gem-diacetate, while minimizing side reactions.

Below is a data table summarizing the optimization of reaction conditions for the synthesis of gem-diacetates from various aldehydes as reported in academic literature, which can be considered analogous to the synthesis of this compound.

Table 1: Optimization of Gem-Diacetate Synthesis from Aldehydes

Entry Aldehyde Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (min) Yield (%) Reference
1 Benzaldehyde GaCl₃ 2 None Room Temp. 15 98 researchgate.net
2 4-Chlorobenzaldehyde GaCl₃ 2 None Room Temp. 20 96 researchgate.net
3 4-Nitrobenzaldehyde GaCl₃ 5 None Room Temp. 30 95 researchgate.net
4 Cinnamaldehyde GaCl₃ 2 None Room Temp. 25 94 researchgate.net
5 Heptanal GaCl₃ 5 None Room Temp. 60 92 researchgate.net
6 (E)-2-Hexenal LiBF₄ 10 Diethyl ether Room Temp. 120 88 rsc.org

The data indicates that high yields of gem-diacetates can be achieved under mild, often solvent-free conditions, with relatively short reaction times. The choice of catalyst and its loading are critical factors influencing the efficiency of the reaction. For the synthesis of this compound, similar optimization studies focusing on the specific substrate, 4-oxopentanal, would be necessary to determine the most effective catalytic system and reaction parameters.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy In ¹H NMR, the chemical environment of each proton determines its chemical shift (δ), and spin-spin coupling between neighboring protons provides connectivity information. For 5-Oxopentane-1,1-diyl diacetate, the spectrum is expected to show distinct signals for the methine proton of the geminal diacetate, the three methylene (B1212753) groups, and the two types of methyl groups. The methine proton at the C1 position, being attached to two electronegative oxygen atoms, would appear significantly downfield. The signals for the methylene protons would be influenced by their proximity to the electron-withdrawing ketone and diacetate groups.

For comparison, the related compound ethane-1,1-diyl diacetate shows a characteristic quartet for the methine proton and a doublet for the C2-methyl protons, alongside a singlet for the acetate (B1210297) methyls. chemicalbook.com

¹³C NMR Spectroscopy ¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum of this compound would be expected to show nine distinct signals. The carbonyl carbons of the ester and ketone groups would have the largest chemical shifts (typically >170 ppm for esters and >200 ppm for ketones). The methine carbon (C1) would also be significantly downfield due to the two attached oxygens.

The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data for this compound
Assignment
Acetate CH₃
C4-H₂
C5-H₃
C3-H₂
C2-H₂
C1-H
Predicted ¹³C NMR Data for this compound
Assignment
Ketone C=O (C5)
Ester C=O
Methine C1
Methylene C4
Methylene C2
Methylene C3
Ketone CH₃ (C6)
Acetate CH₃

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (e.g., HR-MS, GC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₁₄O₅), HR-MS would be used to confirm its exact mass, distinguishing it from any isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for assessing the purity of volatile compounds and identifying components in a mixture. researchgate.netacademicjournals.org The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of acetic acid (60 Da) or an acetoxy group (59 Da) from the parent molecule. Cleavage of the alkyl chain, particularly alpha-cleavage adjacent to the ketone, would also produce characteristic fragment ions. For instance, the mass spectrum of 1,5-diacetoxypentane shows fragmentation related to the loss of acetate moieties. nist.gov

Predicted Key Fragments in the Mass Spectrum of this compound
Fragment Structure
[C₉H₁₄O₅]⁺
[M - CH₃CO]⁺
[M - CH₃COO]⁺
[M - CH₃COOH]⁺
[CH₃CO]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by strong absorptions characteristic of its ester and ketone groups.

A strong, sharp absorption band between 1735–1750 cm⁻¹ would correspond to the C=O stretching vibration of the two ester groups. A second distinct, strong C=O stretching band would be expected around 1715 cm⁻¹ for the aliphatic ketone. The presence of two different carbonyl absorptions is a key diagnostic feature. Additionally, strong bands in the 1200–1250 cm⁻¹ region would be indicative of the C-O stretching vibrations of the acetate groups. spectroscopyonline.com The spectrum of the related ethane-1,1-diyl diacetate confirms the characteristic C=O and C-O stretches for a geminal diacetate. nih.govchemicalbook.com

Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)
~2950
~1745
~1715
~1240

X-ray Crystallography of Related Compounds and Derivatives for Structural Insights

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single crystal.

As this compound is expected to be a liquid or a low-melting solid, obtaining a single crystal suitable for X-ray diffraction would be challenging. However, this technique is invaluable for studying solid derivatives or more complex, crystalline compounds that incorporate a diacetate functionality. For example, the crystal structure of a complex derivative, {5,7-bis[(acetyloxy)methoxy]-4-oxo-2-phenyl-4H-chromene}, has been determined, providing detailed insights into the conformation and intermolecular interactions of the diacetate groups within a rigid framework. nih.gov Such studies on related structures help researchers understand the conformational preferences and packing arrangements of molecules containing the diacetate motif.

Applications and Utility of 5 Oxopentane 1,1 Diyl Diacetate in Synthetic Chemistry Research

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The strategic placement of two distinct carbonyl functionalities within 5-Oxopentane-1,1-diyl diacetate, with one being masked, provides chemists with a powerful tool for sequential and site-selective reactions. This attribute is particularly advantageous in the construction of intricate molecules where precise control over reactivity is paramount.

Precursor in Natural Product Semisynthesis (e.g., Catathelasmols C, D, and E)

A notable application of this compound is demonstrated in the semisynthesis of a family of natural products known as Catathelasmols. Specifically, this compound is identical to the natural product Catathelasmol C. These compounds, originally isolated from the mushroom Catathelasma imperiale, have garnered interest due to their inhibitory activity against 11β-hydroxysteroid dehydrogenases.

In a comprehensive synthetic approach starting from D-glutamic acid, a key intermediate, (R)-pentane-1,2,5-triol, is synthesized. The strategic conversion of this triol leads to the formation of Catathelasmols C, D, and E. The synthesis of Catathelasmol C (this compound) is achieved through the oxidation of a related precursor, Catathelasmol E, which is a 1,5-diacetate compound. This oxidation specifically targets the secondary alcohol at the C-2 position to yield the ketone functionality present in Catathelasmol C.

The following table summarizes the key compounds in the semisynthesis of Catathelasmols.

Compound NameChemical StructureRole in Synthesis
D-Glutamic acidAmino acidStarting material
(R)-Pentane-1,2,5-triolTriolKey synthetic intermediate
Catathelasmol E1,5-diacetate of (R)-pentane-1,2,5-triolPrecursor to Catathelasmol C
This compound (Catathelasmol C) Ketone and geminal diacetateTarget natural product
Catathelasmol D5-hydroxy-4-oxopentyl acetate (B1210297)Derived from Catathelasmol C

This synthetic route highlights the utility of having a molecule with differentiated carbonyl groups, allowing for the selective unmasking and reaction at one site while the other remains protected, a core principle in complex molecule synthesis.

Building Block for Bioactive Compound Scaffolds in Academic Studies

Beyond its role in the synthesis of Catathelasmols, the structural motifs present in this compound make it a potentially valuable building block for a variety of bioactive compound scaffolds. The 1,4-dicarbonyl relationship (between the ketone and the masked aldehyde) is a common feature in many biologically active molecules and can be used to construct various heterocyclic systems.

For instance, the 1,4-dicarbonyl unit can be a precursor to furans, pyrroles, and pyridazines, which are core structures in many pharmaceuticals. The presence of the geminal diacetate offers a stable, yet readily hydrolyzable, protecting group for the aldehyde, allowing the ketone to be manipulated first in a synthetic sequence. This differential reactivity is crucial when constructing complex scaffolds where multiple reactive sites need to be addressed in a specific order. While specific academic studies detailing the use of this compound for a wide range of other bioactive scaffolds are not extensively documented in publicly available literature, its potential as a versatile C5 building block is clear from its inherent chemical functionalities.

Contributions to Methodological Development in Organic Synthesis

The unique structure of this compound and its precursors also serves as an excellent platform for the development and investigation of new synthetic methods, particularly in the areas of selective catalysis.

Studies on Site-Selective and Regioselective Reactions using this compound

The synthesis of the Catathelasmol family of natural products provides a clear example of how precursors to this compound are employed in the study of site-selective reactions. In the synthetic route, the precursor (R)-pentane-1,2,5-triol has two primary alcohols and one secondary alcohol. The selective acetylation of the two primary alcohols over the secondary alcohol is a key step, demonstrating site-selectivity.

Furthermore, the conversion of Catathelasmol C (this compound) to Catathelasmol D involves a site-selective deacetylation. In this transformation, one of the two acetate groups of the geminal diacetate is selectively removed. This type of regioselective manipulation of geminal diacetates is a valuable tool in organic synthesis, and using a molecule like this compound allows for the exploration and optimization of such selective reactions.

Development of Enzymatic and Chemoenzymatic Synthetic Routes

The quest for more sustainable and selective chemical transformations has led to the increased use of enzymes in organic synthesis. The synthesis of Catathelasmols provides a prime example of the development of enzymatic and chemoenzymatic routes involving precursors to this compound.

Specifically, the site-selective acetylation of (R)-pentane-1,2,5-triol to yield Catathelasmol E is catalyzed by Candida antarctica lipase (B570770) B (Novozym 435). This enzymatic approach offers high selectivity for the primary alcohols, a transformation that can be challenging to achieve with high efficiency using traditional chemical methods.

Moreover, the conversion of Catathelasmol C to Catathelasmol D is achieved through a lipase-catalyzed site-selective deacetylation. Burkholderia cepacia lipase is used to selectively hydrolyze the acetate group adjacent to the carbonyl group, yielding Catathelasmol D. This enzymatic regioselectivity provides a powerful method for the controlled manipulation of functional groups within a molecule.

The following table details the enzymes used and their specific roles in the synthesis of Catathelasmol precursors.

EnzymeReaction TypeSubstrateProductSelectivity
Candida antarctica lipase BAcetylation(R)-Pentane-1,2,5-triolCatathelasmol ESite-selective for primary alcohols
Burkholderia cepacia lipaseDeacetylationCatathelasmol CCatathelasmol DRegioselective for the acetate adjacent to the ketone

These examples underscore the importance of molecules like this compound and its analogues in advancing the field of biocatalysis and chemoenzymatic synthesis.

Case Studies in Target-Oriented Synthesis Involving this compound

Target-oriented synthesis aims to develop efficient and novel routes to complex molecules of interest, often those with biological activity. While the application of this compound in a broad range of target-oriented syntheses is not widely reported, its role in the synthesis of the Catathelasmol natural products serves as a significant case study.

The successful semisynthesis of Catathelasmols C, D, and E from D-glutamic acid demonstrates a strategic and efficient approach to a family of related natural products. The synthesis design hinges on the use of a versatile chiral building block derived from a readily available starting material. The transformations leading to and from this compound (Catathelasmol C) showcase the power of combining traditional organic reactions with highly selective enzymatic transformations to achieve the desired targets with high efficiency and stereochemical control. This case study provides a blueprint for how a seemingly simple difunctionalized molecule can be a key player in the elegant synthesis of complex natural products.

Future Directions and Emerging Research Avenues for 5 Oxopentane 1,1 Diyl Diacetate

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 5-Oxopentane-1,1-diyl diacetate will likely focus on efficiency, sustainability, and the use of green chemistry principles. Current methods for the synthesis of geminal diacetates, or acylals, often involve the reaction of an aldehyde with acetic anhydride (B1165640). A key research avenue would be the adaptation of these methods to be more environmentally benign.

One promising approach involves the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. For instance, solid-supported acid catalysts could be employed to facilitate the reaction between 5-oxopentanal and acetic anhydride under solvent-free conditions, a known green chemistry technique for acylal formation researchgate.net.

Future research could focus on optimizing these catalytic systems. The table below outlines potential catalytic systems that could be investigated for the synthesis of this compound.

Catalyst TypePotential AdvantagesResearch Focus
ZeolitesShape selectivity, reusability, thermal stabilityOptimizing pore size and acidity for selective reaction at the aldehyde
Supported Ionic LiquidsHigh catalytic activity, tunable properties, low volatilityDesign of task-specific ionic liquids for efficient acylal formation
Metal-Organic Frameworks (MOFs)High surface area, tunable porosity and functionalityIncorporation of Lewis or Brønsted acid sites for catalytic activity

Furthermore, the development of biocatalytic routes, using enzymes such as lipases, could offer a highly selective and environmentally friendly alternative for the synthesis of this compound.

Exploration of New Reactivity Modes and Transformations

The presence of two distinct functional groups, a ketone and a geminal diacetate, in this compound opens up a wide range of possibilities for selective chemical transformations. A major focus of future research will be to understand and control the chemoselectivity of reactions involving this compound.

The geminal diacetate group can act as a protecting group for the aldehyde functionality, which can be deprotected under specific conditions to regenerate the aldehyde. This allows for selective reactions at the ketone position without affecting the latent aldehyde. Conversely, the ketone can be transformed into various other functional groups, such as an alcohol or an alkene, while leaving the geminal diacetate intact.

Future investigations could explore novel transformations of the geminal diacetate group itself. For example, its reaction with nucleophiles other than water could lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The table below summarizes potential selective transformations that could be explored.

Reagent/ConditionTargeted Functional GroupPotential Product
Mild acidic hydrolysisGeminal diacetate5-Oxopentanal
Sodium borohydrideKetone5-Hydroxypentane-1,1-diyl diacetate
Grignard reagentsKetoneTertiary alcohol derivative
Wittig reagentsKetoneAlkene derivative

Integration into Advanced Synthetic Strategies (e.g., Flow Chemistry, Automated Synthesis)

The integration of the synthesis and subsequent transformations of this compound into advanced synthetic platforms, such as flow chemistry and automated synthesis, is a promising avenue for future research. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for telescoped reactions, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates vapourtec.com.

A future research goal would be to develop a continuous flow process for the synthesis of this compound. This could involve pumping a mixture of 5-oxopentanal and acetic anhydride through a heated reactor packed with a solid-supported catalyst. The output of this reactor could then be directly fed into a second reactor for a subsequent transformation, such as the reduction of the ketone group.

Automated synthesis platforms, which use robotics to perform chemical reactions, could also be employed to rapidly screen a wide range of reaction conditions for the synthesis and derivatization of this compound. This would accelerate the discovery of new reactions and the optimization of existing ones.

Expanding its Role as a Key Intermediate in Diverse Chemical Syntheses

Due to its bifunctional nature, this compound has the potential to become a valuable building block in the synthesis of a wide range of complex molecules. The two functional groups can be manipulated independently to introduce new functionalities and build up molecular complexity.

For example, the ketone could be used as a handle for aldol reactions or other carbon-carbon bond-forming reactions, while the geminal diacetate could be converted back to an aldehyde for subsequent transformations such as reductive amination or Wittig reactions. This would allow for the synthesis of diverse molecular scaffolds from a single, readily accessible intermediate.

Future research in this area could focus on demonstrating the utility of this compound in the total synthesis of natural products or in the preparation of libraries of compounds for drug discovery. Its linear five-carbon chain with reactive handles at both ends makes it an attractive precursor for the synthesis of various heterocyclic compounds and long-chain aliphatic molecules with defined stereochemistry.

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